molecular formula C15H29NO3 B14528856 Methyl 4-(decylamino)-4-oxobutanoate CAS No. 62417-24-7

Methyl 4-(decylamino)-4-oxobutanoate

Cat. No.: B14528856
CAS No.: 62417-24-7
M. Wt: 271.40 g/mol
InChI Key: LUUGAOXQBCDKBB-UHFFFAOYSA-N
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Description

Methyl 4-(decylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decylamino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(decylamino)-4-oxobutanoate typically involves the esterification of 4-(decylamino)-4-oxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(decylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The decylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(decylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(decylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The decylamino group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(octylamino)-4-oxobutanoate
  • Methyl 4-(dodecylamino)-4-oxobutanoate
  • Methyl 4-(hexylamino)-4-oxobutanoate

Uniqueness

Methyl 4-(decylamino)-4-oxobutanoate is unique due to its specific chain length of the decylamino group, which can influence its hydrophobicity and interaction with biological targets. This makes it distinct from other similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

62417-24-7

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

methyl 4-(decylamino)-4-oxobutanoate

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-13-16-14(17)11-12-15(18)19-2/h3-13H2,1-2H3,(H,16,17)

InChI Key

LUUGAOXQBCDKBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

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